Curassavine
Overview
Description
Curassavine is a natural alkaloid compound . It is derived from the stem bark of the vine Ervatamia divaricata and the herbs of Zanthoxylum simulans Hance . It is also the major alkaloid of Heliotropium curassavicum Linn .
Synthesis Analysis
Curassavine is shown to be an ester of trachelanthamidine with 3-carboxy-4-methylhexane-2,3-diol (homoviridifloric acid) . This is the first example of a monocarboxylic necic acid with a C8 skeleton .Molecular Structure Analysis
The molecular formula of Curassavine is C16H29NO4 . Its molecular weight is 299.41 g/mol . The structure data file (SDF/MOL File) contains the information about the atoms, bonds, connectivity, and coordinates of the Curassavine molecule .Chemical Reactions Analysis
The major alkaloids of Heliotropium curassavicum Linn, including Curassavine, are shown to be esters of trachelanthamidine . The minor alkaloids, coromandalin and heliovicine, are esters of trachelanthamidine with (+)-viridifloric and (–)-trachelanthic acids, respectively .Physical And Chemical Properties Analysis
Curassavine is a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Scientific Research Applications
Field: Entomology (Mosquito Control)
Curassavine has been studied for its potential as a larvicide and pupicide against mosquitoes .
Application Summary
The research focused on the larvicidal and pupicidal potential of Heliotropium curassavicum L., which contains Curassavine, against Culex pipiens .
Methods of Application
The study involved treating mosquito larvae and pupae with different concentrations of Curassavine . The concentrations used ranged from 100 to 500 mg/ml for larvicidal activity and 100 to 500 µg/ml for pupicidal activity .
Results and Outcomes
The results showed that Curassavine caused mortality percentages among larvae and pupae of Culex pipiens between 12 and 84% using concentrations between 100 and 500 µg/ml after one day . The mortality percentages increased to between 16 and 100% within 2 days . The LC50 value, which is the concentration that causes 50% mortality, was found to be 147.9 µg/ml .
properties
IUPAC Name |
2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-ylmethyl 2-hydroxy-2-(1-hydroxyethyl)-3-methylpentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29NO4/c1-4-11(2)16(20,12(3)18)15(19)21-10-13-7-9-17-8-5-6-14(13)17/h11-14,18,20H,4-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBLBKKUAYMFOAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(C)O)(C(=O)OCC1CCN2C1CCC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30987936 | |
Record name | (Hexahydro-1H-pyrrolizin-1-yl)methyl 2-hydroxy-2-(1-hydroxyethyl)-3-methylpentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30987936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pentanoic acid, 2-hydroxy-2-(1-hydroxyethyl)-3-methyl-, (hexahydro-1H-pyrrolizin-1-yl)methyl ester | |
CAS RN |
68385-70-6, 82398-74-1 | |
Record name | Pentanoic acid, 2-hydroxy-2-(1-hydroxyethyl)-3-methyl-, (hexahydro-1H-pyrrolizin-1-yl)methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068385706 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pentanoic acid, 2-hydroxy-2-(1-hydroxyethyl)-3-methyl-, (hexahydro-1H-pyrrolizin-1-yl)methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082398741 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (Hexahydro-1H-pyrrolizin-1-yl)methyl 2-hydroxy-2-(1-hydroxyethyl)-3-methylpentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30987936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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